6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile
Description
The compound 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile features a pyridine core substituted at three positions:
- Position 6: A 4-chlorophenyl group.
- Position 2: A [(4-chlorophenyl)methyl]sulfanyl (4-chlorobenzylthio) group.
- Position 3: A cyano (-CN) group.
Molecular Formula: C₉₉H₁₂Cl₂N₂S (calculated).
Molar Mass: ~370.97 g/mol (calculated).
Key Features:
- Dual 4-chlorophenyl groups enhance lipophilicity and steric bulk.
- The sulfanyl linkage (-S-) contributes to moderate polarity.
- The cyano group may participate in hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c20-16-6-1-13(2-7-16)12-24-19-15(11-22)5-10-18(23-19)14-3-8-17(21)9-4-14/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLSYCHDYKRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares substituents, molecular formulas, and physical properties of the target compound and its analogs:
Key Observations :
- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ (e.g., ) exhibit higher molar masses and lower pKa values (e.g., -2.68 in ), attributed to the electron-withdrawing nature of CF₃, which enhances acidity.
- Sulfanyl vs.
- Substituent Position : Meta-substituted trifluoromethyl groups (e.g., 3-CF₃Ph in ) may induce steric hindrance compared to para-substituted analogs.
Electron-Withdrawing Groups (EWGs) :
- CF₃ : Enhances electrophilic character, making compounds like 6-(4-ClPh)-2-[(4-MePh)S]-4-CF₃ () reactive in nucleophilic substitution or cross-coupling reactions.
- Cyano (-CN): Stabilizes intermediates in catalytic processes, as seen in analogs like 2-[(4-ClPh)S]-6-[3-CF₃Ph] ().
Steric and Electronic Effects :
- Methoxy (OMe) Groups : Derivatives like 6-(4-ClPh)-2-(4-MeOPhO)-4-CF₃ () show improved solubility in polar solvents due to OMe’s electron-donating nature.
Biological Activity
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
- Chemical Formula : C₁₉H₁₂Cl₂N₂S
- Molecular Weight : 371.28 g/mol
- CAS Number : 252059-08-8
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives tested against various cancer cell lines showed significant cytotoxic effects:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 0.126 |
| Compound B | SMMC-7721 (Liver) | 0.071 |
| Compound C | K562 (Leukemia) | 0.164 |
These results indicate that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition, suggesting its potential use as an antibacterial agent .
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been observed in studies involving this compound. The enzyme inhibition profile suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 68% |
These findings highlight the compound's versatility in targeting multiple biological pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cytotoxicity : Inducing apoptosis in cancer cells via mitochondrial pathways.
- Antibacterial Effects : Disruption of bacterial cell wall synthesis.
- Enzyme Interaction : Competitive inhibition of enzyme active sites.
Case Studies
- Anticancer Study : A study conducted on various pyridine derivatives, including the target compound, showed that modifications to the chlorophenyl group significantly influenced anticancer activity, with some derivatives outperforming standard chemotherapeutics .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
